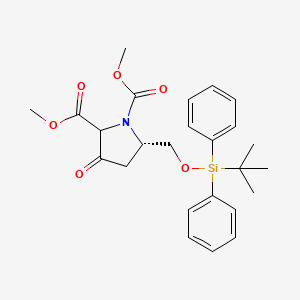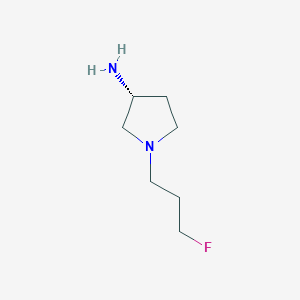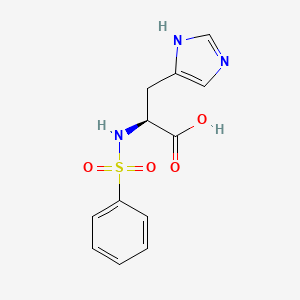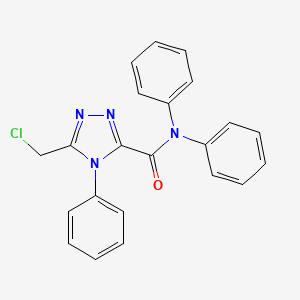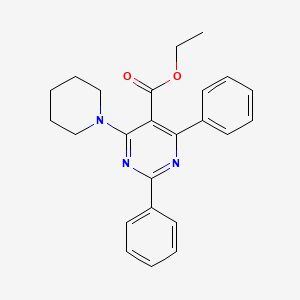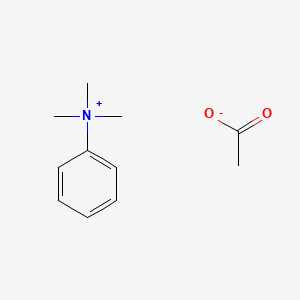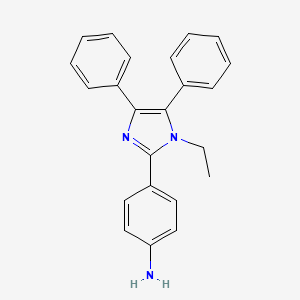![molecular formula C18H13FN4S B15217799 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine CAS No. 1652-70-6](/img/structure/B15217799.png)
6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine core substituted with a 4-fluorobenzylthio group and a phenyl group. Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, thiourea, and 9-phenyl-9H-purine.
Formation of 4-Fluorobenzylthiourea: 4-Fluorobenzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide to form 4-fluorobenzylthiourea.
Cyclization: The 4-fluorobenzylthiourea is then subjected to cyclization with 9-phenyl-9H-purine under acidic conditions to yield the desired compound, 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzylthio group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
類似化合物との比較
Similar Compounds
6-Benzylthio-9-phenyl-9H-purine: Similar structure but lacks the fluorine atom on the benzyl group.
6-(4-Chlorobenzylthio)-9-phenyl-9H-purine: Similar structure with a chlorine atom instead of fluorine.
6-(4-Methylbenzylthio)-9-phenyl-9H-purine: Similar structure with a methyl group instead of fluorine.
Uniqueness
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
CAS番号 |
1652-70-6 |
|---|---|
分子式 |
C18H13FN4S |
分子量 |
336.4 g/mol |
IUPAC名 |
6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine |
InChI |
InChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2 |
InChIキー |
ZFWKNFDJDPXHBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
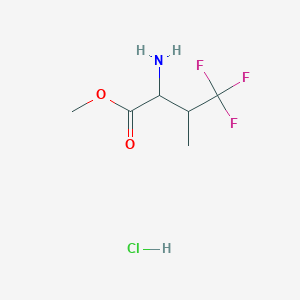
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)

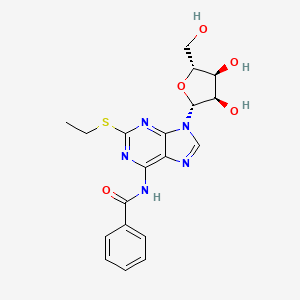
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
